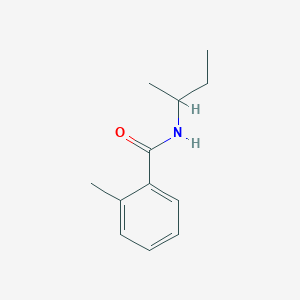

N-(sec-butyl)-2-methylbenzamide

Overview

Description

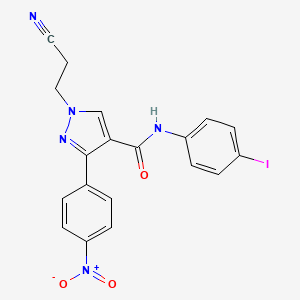

“N-(sec-butyl)-2-methylbenzamide” is a chemical compound that contains a sec-butyl group and a benzamide group. The sec-butyl group is a four-carbon alkyl radical derived from butane . It is attached to the molecule at one of the non-terminal (internal) carbon atoms, forming a secondary butyl or sec-butyl group . The benzamide part of the molecule is a carboxamide derived from benzoic acid.

Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of sec-butylamine with 2-methylbenzoyl chloride. This reaction would likely require a base such as triethylamine to act as a proton acceptor . Another possible method could involve the esterification of n-butanol with acetic acid, catalyzed by Brönsted acidic ionic liquids .Molecular Structure Analysis

The sec-butyl group in “this compound” is chiral, meaning it can exist in two different forms that are mirror images of each other . The carbon atom at position 2 is a stereocenter, with four different groups attached: −H, −CH3, −CH2−CH3, and −R . The names of the two chiral groups are: (2S)-butan-2-yl and (2R)-butan-2-yl .Chemical Reactions Analysis

The sec-butyl group in “this compound” can undergo various reactions. For example, it can participate in metalation reactions with organolithium reagents such as n-butyllithium . This reaction involves a lithium/hydrogen exchange, resulting in the formation of a new organolithium compound .Scientific Research Applications

NK1/NK2 Antagonist for Treating Disorders

N-(sec-butyl)-2-methylbenzamide has been identified as an NK1/NK2 antagonist. It is used in treating a variety of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Insect Repellent Comparative Study

In the study of insect repellents, this compound was compared with other substances for their behavioral and toxicological effects on Rhodnius prolixus, a vector of Chagas disease. The study explored aspects such as repellency, mortality rate, and locomotor activity (Alzogaray, 2015).

Sigma-2 Receptor Probe

This compound has been utilized in developing sigma-2 receptor probes. Such probes are significant in studying sigma-2 receptors in vitro, contributing to a deeper understanding of these receptors and their potential therapeutic implications (Xu et al., 2005).

Conformational Study in Chemistry

The compound's variant, sec-butylbenzene, has been studied for its conformational preferences using spectroscopy and theoretical calculations. Understanding these conformations is crucial for various chemical synthesis processes and molecular design (Robertson et al., 2008).

Cellular Proliferation Assessment in Tumors

This compound derivatives have been used in assessing cellular proliferation in tumors, demonstrating its application in the field of oncology and medical imaging (Dehdashti et al., 2013).

Environmental Assessment

This compound has been studied for its environmental impact, particularly in the context of hydrolysis processes used in chemical synthesis, showcasing its relevance in environmental science and engineering (Huajie et al., 2021).

Future Directions

The future research directions for “N-(sec-butyl)-2-methylbenzamide” could involve further exploration of its potential applications in various fields. For example, it could be investigated for its potential use as an additive in gasoline to improve vehicle performance . Additionally, more research is required to fully identify its potential toxicological effects and confirm its safety in various applications.

properties

IUPAC Name |

N-butan-2-yl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFUNROPKOHIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6640-79-5 | |

| Record name | NSC17904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)

![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)

![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)

![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)